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Compound of Interest

Compound Name: 6-Undecanone

Cat. No.: B7769793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Undecanone (CAS No. 927-49-1), a saturated aliphatic ketone. The information presented

herein is intended to support research, development, and quality control activities where the

characterization of this molecule is essential. This document details experimental protocols and

presents spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction
6-Undecanone, also known as dipentyl ketone or amyl ketone, is a colorless liquid with the

chemical formula C₁₁H₂₂O.[1][2] It is used as a solvent and as an intermediate in various

chemical syntheses. Accurate spectroscopic characterization is fundamental for its

identification, purity assessment, and for understanding its chemical behavior in various

applications. This guide consolidates key spectroscopic data and methodologies for its

acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 6-Undecanone.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment Intensity

~2957 - 2859 C-H Stretch (Alkyl) Strong

~1715 C=O Stretch (Ketone) Strong

~1466 C-H Bend (Methylene) Medium

~1377 C-H Bend (Methyl) Medium

Table 1: Summary of key IR absorption bands for 6-Undecanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift
(ppm)

Multiplicity Integration
Assignment
(Proposed)

~2.40 Triplet 4H
-CH₂-C(=O)-CH₂- (C5,

C7)

~1.55 Quintet 4H
-CH₂-CH₂-C(=O) (C4,

C8)

~1.29 Multiplet 8H
-CH₂-CH₂-CH₂- (C2,

C3, C9, C10)

~0.89 Triplet 6H -CH₃ (C1, C11)

Table 2: ¹H NMR data for 6-Undecanone.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)
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Chemical Shift (ppm) Assignment (Proposed)

~211.8 C=O (C6)

~42.8 -CH₂-C(=O)-CH₂- (C5, C7)

~31.5 -CH₂- (C3, C9)

~23.8 -CH₂- (C4, C8)

~22.5 -CH₂- (C2, C10)

~14.0 -CH₃ (C1, C11)

Table 3: ¹³C NMR data for 6-Undecanone.

Mass Spectrometry (Electron Ionization)
m/z Relative Intensity (%) Proposed Fragment Ion

170 ~5 [M]⁺ (Molecular Ion)

113 ~20 [CH₃(CH₂)₄CO]⁺

85 ~100
[CH₃(CH₂)₃CH₂]⁺ or McLafferty

rearrangement product

71 ~45 [CH₃(CH₂)₄]⁺

57 ~80 [C₄H₉]⁺

43 ~75 [C₃H₇]⁺ or [CH₃CO]⁺

Table 4: Major fragment ions observed in the electron ionization mass spectrum of 6-
Undecanone.

Experimental Protocols
The following sections describe generalized experimental protocols for acquiring the

spectroscopic data presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy
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Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.

Sample Preparation: A small drop of neat 6-Undecanone is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide).

Instrument Setup:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded.

Subsequently, the sample spectrum is acquired. The instrument software automatically

subtracts the background from the sample spectrum to produce the final absorbance or

transmittance spectrum.

Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H and ¹³C NMR Spectroscopy.

Sample Preparation: Approximately 10-20 mg of 6-Undecanone is dissolved in ~0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as

an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrument Setup (¹H NMR):

Spectrometer Frequency: 300-500 MHz

Pulse Sequence: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.
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Instrument Setup (¹³C NMR):

Spectrometer Frequency: 75-125 MHz

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (due to the lower natural abundance of ¹³C).

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm.

Mass Spectrometry (MS)
Methodology: Electron Ionization Mass Spectrometry (EI-MS).

Sample Introduction: A small amount of 6-Undecanone is introduced into the ion source,

typically via a gas chromatograph (GC-MS) for separation and purification, or by direct

injection. The sample is vaporized in the heated ion source.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the ejection of an electron from the molecule, forming a

molecular ion (M⁺), which can then undergo fragmentation.

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are

accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the structural elucidation of 6-
Undecanone using the spectroscopic techniques described.

Spectroscopic Techniques Information Obtained

IR Spectroscopy
Functional Groups

(e.g., C=O)
Identifies

NMR Spectroscopy
(¹H & ¹³C)

Connectivity & Chemical Environment
(C-H Framework)

Determines

Mass Spectrometry Molecular Weight &
Elemental Formula

Provides

Structure Elucidation
of 6-Undecanone

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 6-Undecanone.

This diagram illustrates how different spectroscopic methods provide complementary

information to determine the chemical structure. IR spectroscopy identifies the key functional

group (the ketone's carbonyl group). NMR spectroscopy reveals the connectivity of the carbon

and hydrogen atoms. Mass spectrometry provides the molecular weight and information about

the fragmentation pattern, which further confirms the structure. Together, these techniques

allow for the unambiguous identification of 6-Undecanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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